An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-2-Acetamido-2-phenylacetic Acid
An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-2-Acetamido-2-phenylacetic Acid
Introduction: The Significance of a Chiral Building Block
(R)-2-Acetamido-2-phenylacetic acid, also known by its IUPAC name (2R)-2-acetamido-2-phenylacetic acid, is a non-proteinogenic α-amino acid derivative of significant interest in the fields of medicinal chemistry and pharmaceutical development.[1][2] As a chiral molecule, its stereochemistry is a critical determinant of its biological activity and its utility as a synthetic precursor. This guide provides an in-depth exploration of its core chemical properties, offering field-proven insights for researchers and drug development professionals. Its value lies in its role as a key intermediate and chiral building block for the asymmetric synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) drugs.[2] Studies have shown that chiral scaffolds derived from this molecule can exhibit potent anticonvulsant activity, with the (R)-enantiomer often conferring a more favorable pharmacological profile than its (S)-counterpart.[2]
Core Physicochemical Characteristics
The fundamental properties of (R)-2-Acetamido-2-phenylacetic acid define its behavior in both laboratory and industrial settings. These characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | (2R)-2-acetamido-2-phenylacetic acid | [1] |
| Synonyms | N-acetyl-D-phenylglycine, (R)-N-acetyl-2-phenylglycine | [1] |
| CAS Number | 14257-84-2 | [1] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 197-201 °C (for racemic N-acetyl-dl-phenylglycine) | [4] |
| Solubility | Soluble in DMSO.[5] The racemic mixture is soluble in water.[3] |
Synthesis and Enantiomeric Integrity
Access to enantiomerically pure (R)-2-Acetamido-2-phenylacetic acid is paramount for its application in pharmaceutical synthesis. The most direct and reliable method involves the selective acetylation of the corresponding enantiopure amino acid, (R)-phenylglycine.
Rationale for Synthetic Approach
The N-acetylation of an amino acid is a robust and high-yielding transformation. Starting with the enantiomerically pure (R)-phenylglycine ensures that the stereocenter is preserved throughout the reaction, avoiding costly and complex chiral separation steps post-synthesis. Acetic anhydride in a suitable solvent is the reagent of choice, as it is highly reactive and the acetic acid byproduct is easily removed during workup. This approach represents a self-validating system; the optical purity of the product is directly correlated to the purity of the starting material.
Workflow for the Synthesis of (R)-2-Acetamido-2-phenylacetic Acid
Caption: Synthetic workflow for N-acetylation of (R)-phenylglycine.
Validated Synthetic Protocol
Objective: To synthesize (R)-2-Acetamido-2-phenylacetic acid from (R)-phenylglycine.
Materials:
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(R)-phenylglycine (1.0 eq)
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Acetic anhydride (1.5 eq)
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Glacial acetic acid (approx. 3 mL per gram of amino acid)
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Deionized water
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Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Suspend (R)-phenylglycine in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Add acetic anhydride dropwise to the stirred suspension over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The suspension should gradually become a clear solution.
-
Precipitation: Slowly add deionized water to the reaction mixture (approximately 3-4 times the volume of acetic acid used) while stirring. The product will begin to precipitate as a white solid.
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Crystallization: Cool the mixture in an ice bath for 30-60 minutes to ensure complete crystallization.
-
Isolation: Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water to remove residual acetic acid.
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Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
-
Validation: Confirm product identity and purity via melting point analysis and spectroscopic methods (NMR, IR). Check for enantiomeric purity using chiral HPLC if required.
Spectroscopic Signature: Confirmation of Structure and Purity
Spectroscopic analysis is essential for verifying the chemical structure and purity of the final compound. The following sections detail the expected spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (Acetyl) | ~2.0 | Singlet | 3H | Methyl group adjacent to a carbonyl, appears as a sharp singlet. |
| -CH- (Benzylic) | ~5.5 | Doublet | 1H | Methine proton coupled to the adjacent N-H proton. |
| Ar-H (Phenyl) | ~7.3 - 7.5 | Multiplet | 5H | Aromatic protons on the phenyl ring. |
| -NH- (Amide) | ~8.5 | Doublet | 1H | Amide proton, coupled to the benzylic C-H. Often broad. |
| -COOH (Carboxylic) | >12.0 | Singlet (broad) | 1H | Acidic proton, highly deshielded and often very broad. |
¹³C NMR Spectroscopy
The carbon NMR spectrum confirms the carbon backbone of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (Acetyl) | ~23 | Aliphatic methyl carbon of the acetyl group. |
| -CH- (Benzylic) | ~57 | Chiral methine carbon attached to nitrogen and the phenyl ring. |
| Ar-C (Phenyl) | ~127-129 | Aromatic carbons not attached to the main chain. |
| Ar-C (Quaternary) | ~138 | Quaternary aromatic carbon attached to the chiral center. |
| C=O (Amide) | ~170 | Carbonyl carbon of the amide functional group. |
| C=O (Carboxylic) | ~173 | Carbonyl carbon of the carboxylic acid functional group. |
FT-IR Spectroscopy
Infrared spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H Stretch (Carboxylic) | 2500-3300 | Very broad | Characteristic broad absorption of a hydrogen-bonded carboxylic acid. |
| N-H Stretch (Amide) | 3250-3350 | Sharp/Moderate | Stretching vibration of the secondary amide N-H bond. |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp | C-H stretches on the phenyl ring. |
| C=O Stretch (Carboxylic) | 1700-1725 | Strong, sharp | Carbonyl stretch of the carboxylic acid dimer. |
| C=O Stretch (Amide I) | 1640-1680 | Strong, sharp | Primary absorption for the amide carbonyl group. |
| N-H Bend (Amide II) | 1510-1550 | Moderate | Bending vibration of the N-H bond coupled with C-N stretching. |
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. For Electrospray Ionization (ESI), one would expect to observe:
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[M-H]⁻ (Negative Mode): ~192.07 m/z
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[M+H]⁺ (Positive Mode): ~194.08 m/z
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[M+Na]⁺ (Positive Mode): ~216.06 m/z
Chemical Reactivity and Synthetic Utility
(R)-2-Acetamido-2-phenylacetic acid is a versatile synthon due to the presence of distinct reactive sites. Its utility in drug discovery stems from the ability to selectively modify these sites to generate libraries of new chemical entities.
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Carboxylic Acid Group: This is the most versatile site for modification. It can be readily converted into esters, amides, or acid chlorides, or reduced to a primary alcohol. This allows for the introduction of a wide variety of functional groups to probe structure-activity relationships (SAR).
-
Amide Group: The N-H bond of the amide is relatively stable but can be deprotonated with a strong base for subsequent alkylation, although this is less common. The amide carbonyl can influence the molecule's conformation and hydrogen bonding capabilities.
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Benzylic Position: The C-H bond at the chiral center is activated by the adjacent phenyl ring. While generally stable, it defines the stereochemical orientation of the molecule, which is critical for specific interactions with biological targets.
Role as a Central Scaffold in Drug Discovery
Caption: Use as a scaffold for generating New Chemical Entities (NCEs).
Conclusion
(R)-2-Acetamido-2-phenylacetic acid is more than a simple chemical; it is a high-value chiral building block essential for modern pharmaceutical research. Its well-defined physicochemical properties, accessible synthesis, and clear spectroscopic signatures make it a reliable and versatile tool. The ability to leverage its chiral center and reactive functional groups provides a robust platform for the design and synthesis of next-generation therapeutics, particularly for complex targets within the central nervous system. This guide provides the foundational knowledge required for its effective application in a research and development setting.
References
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PubChem. (R)-2-Acetamido-2-phenylacetic acid. National Center for Biotechnology Information. [Link]
-
ChemSynthesis. 2-acetamido-2-phenylacetic acid. [Link]
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PubChem. N-acetyl-L-alpha-phenylglycine. National Center for Biotechnology Information. [Link]
-
SupraBank. 2-acetamido-2-phenylacetic acid. [Link]
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- 1. (R)-2-Acetamido-2-phenylacetic acid | C10H11NO3 | CID 726856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
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